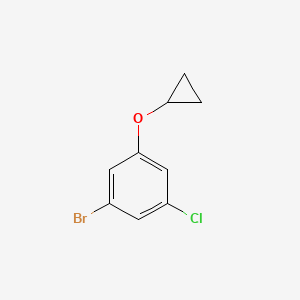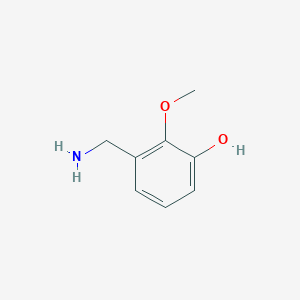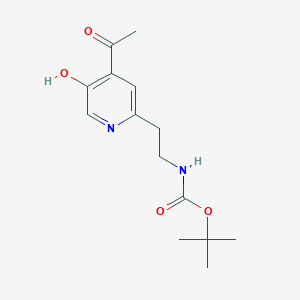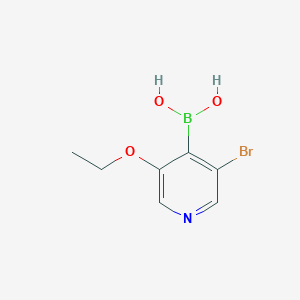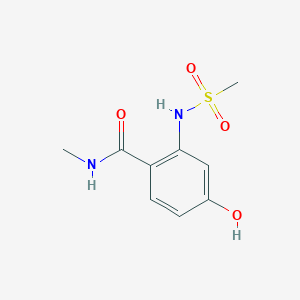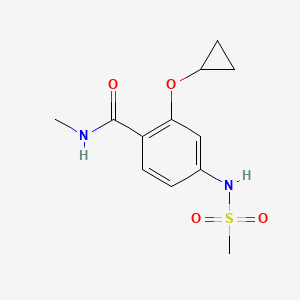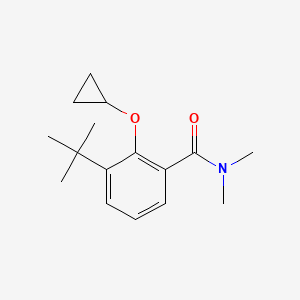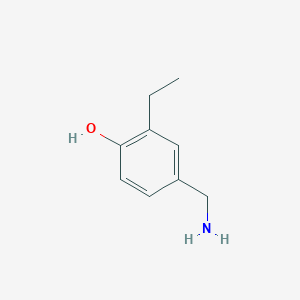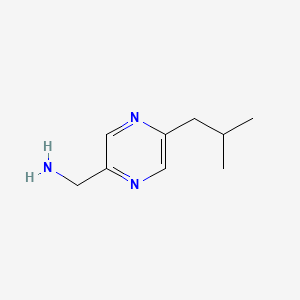
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL is a chemical compound that belongs to the pyridine family It is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-trifluoromethylpyridine and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automation: Automated systems control the reaction conditions to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aminoethyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 in acidic or basic medium.
Reduction: Reagents like NaBH4 in methanol or LiAlH4 in ether.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as metabolism, growth, or apoptosis.
類似化合物との比較
Similar Compounds
- 2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine
- 2-(2-Aminoethyl)-5-(trifluoromethyl)pyridine
- 2-(2-Aminoethyl)-4-(trifluoromethyl)pyridine
Uniqueness
6-(2-Aminoethyl)-4-(trifluoromethyl)pyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
特性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
6-(2-aminoethyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-3-6(1-2-12)13-7(14)4-5/h3-4H,1-2,12H2,(H,13,14) |
InChIキー |
NQZFOIVKEHJYNX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)CCN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



